molecular formula C7H10Cl2N2 B1448053 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride CAS No. 1443981-64-3

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride

Cat. No.: B1448053
CAS No.: 1443981-64-3
M. Wt: 193.07 g/mol
InChI Key: ZACGFDVLFPJYCV-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine and is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core.

Mechanism of Action

While the specific mechanism of action for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” was not found in the search results, a related compound was found to target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and induced cell cycle arrest in G2/M and S phases .

Safety and Hazards

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is classified as Combustible, acute toxic Cat.3 / toxic compounds causing chronic effects . It has a GHS07 signal word of Warning. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

While specific future directions for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been suggested to improve inhibitory activities with EDGs (e.g., OH and OCH3) on the meta-substitution of B-ring .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its activity and thus influencing the biochemical pathway it is involved in .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and other vital processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of these targets. This binding can result in changes in the conformation of the biomolecule, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription or translation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACGFDVLFPJYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-64-3
Record name 1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 3
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 4
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 5
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 6
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride

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